2-Methylpyridine
Overview
Description
2-Methylpyridine, also known as 2-picoline, is an organic compound with the chemical formula C₆H₇N. It is a colorless liquid with an unpleasant odor similar to pyridine. This compound is primarily used in the production of other chemicals, including vinylpyridine and the agrichemical nitrapyrin .
Scientific Research Applications
2-Methylpyridine has several applications in scientific research and industry:
Mechanism of Action
Target of Action
2-Methylpyridine, also known as 2-picoline, is a colorless liquid with an unpleasant odor . It is mainly used to make vinylpyridine and the agrichemical nitrapyrin It’s known that most of the reactions of picoline are centered on the methyl group .
Mode of Action
It’s known that the principal use of 2-picoline is as a precursor of 2-vinylpyridine . The conversion is achieved by condensation with formaldehyde . This suggests that this compound interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
strain R1 . This suggests that this compound may be involved in microbial metabolic pathways.
Pharmacokinetics
A study on a platinum complex containing this compound (amd473) showed that following intravenous administration, a biexponential decay was observed in the plasma with a rapid distribution half-life of 24 minutes followed by a slow elimination half-life of 44 hours . This suggests that this compound may have similar ADME properties.
Result of Action
It’s known that this compound is often reported as an environmental contaminant associated with facilities processing oil shale or coal . This suggests that this compound may have environmental impacts.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound is often reported as an environmental contaminant associated with facilities processing oil shale or coal . Furthermore, this compound is readily degradable by certain microorganisms, such as Arthrobacter sp. strain R1 . This suggests that the presence of specific microorganisms in the environment can influence the degradation and therefore the action of this compound.
Safety and Hazards
Future Directions
The future directions of 2-Methylpyridine research could involve the development of more efficient synthesis methods . The continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Biochemical Analysis
Biochemical Properties
2-Methylpyridine interacts with various enzymes and proteins in biochemical reactions . Most reactions of this compound are centered on the methyl group . For instance, it is used as a precursor of 2-vinylpyridine, a conversion achieved by condensation with formaldehyde . It is also a precursor to the agrichemical nitrapyrin, which prevents loss of ammonia from fertilizers .
Cellular Effects
It has been suggested that this compound may enhance cellular responses to UV-induced damage and promote abnormal keratinocyte proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several enzymatic steps. For example, treatment of this compound with butyllithium results in deprotonation of the methyl group . This suggests that this compound may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is detected and quantified using high-performance liquid chromatography (HPLC) . The substrate is completely utilized within 24 hours
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced by two principal routes: one involves the condensation of acetaldehyde and ammonia, and the other involves the condensation of acetone and acrylonitrile . The degradation of this compound proceeds through a direct ring cleavage catalyzed by a two-component flavin-dependent monooxygenase system .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpyridine can be synthesized through several methods:
Condensation of Acetaldehyde and Ammonia: This method involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst, producing a mixture of 2- and 4-picolines.
Condensation of Acetone and Acrylonitrile: This method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to form 2-picoline.
Acetylene-Ammonia Route: In the presence of a catalyst, acetylene reacts with ammonia at high temperatures (400–500°C) to produce this compound and 4-methylpyridine.
Acetylene-Acetonitrile Route: Using bis(cyclopentadienyl)cobalt as a catalyst, acetylene and acetonitrile are cyclized in toluene at 180°C and 1.1–1.2 MPa to form this compound.
Industrial Production Methods
The industrial production of this compound primarily involves the acetaldehyde-ammonia route and the acetylene-acetonitrile route due to their high yields and efficiency .
Chemical Reactions Analysis
2-Methylpyridine undergoes various chemical reactions, primarily involving its methyl group:
Comparison with Similar Compounds
2-Methylpyridine is similar to other methylpyridines, such as 3-methylpyridine and 4-methylpyridine. it is unique in its specific applications and reactivity:
3-Methylpyridine:
4-Methylpyridine: Known as 4-picoline, it is used in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-methylpyridine | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHPKMHTQYZBB-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=N1 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N, Array | |
Record name | 2-METHYLPYRIDINE | |
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Record name | 2-METHYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID9021899 | |
Record name | 2-Methylpyridine | |
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Molecular Weight |
93.13 g/mol | |
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Physical Description |
2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C | |
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Flash Point |
97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible | |
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Density |
0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95 | |
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Vapor Density |
3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2 | |
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Vapor Pressure |
8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-06-8, 38762-42-4, 1333-41-1 | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-PICOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3716Q16Q6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061888 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-94 °F (NTP, 1992), -66.65 °C, -70 °C | |
Record name | 2-METHYLPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.